

# Applications of Bis(triphenylphosphine) (ethylene)nickel(0) in Organic Synthesis

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Compound of Interest						
Compound Name:	Ethenebis(triphenylphosphine)nick					
	el					
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### **Abstract**

Bis(triphenylphosphine)(ethylene)nickel(0), [Ni(PPh<sub>3</sub>)<sub>2</sub>(C<sub>2</sub>H<sub>4</sub>)], is a versatile and reactive zerovalent nickel complex that serves as a valuable catalyst in a variety of organic transformations. Its utility stems from the lability of the ethylene ligand, which is readily displaced to generate a highly reactive "Ni(PPh<sub>3</sub>)<sub>2</sub>" fragment. This species is adept at participating in oxidative addition, cycloaddition, and reductive coupling reactions. This application note details two significant applications of this catalytic system: the reductive coupling of alkynes and epoxides to form homoallylic alcohols and the [2+2+2] cycloaddition of diynes and carbon dioxide to synthesize  $\alpha$ -pyrones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.

### Introduction

Nickel-catalyzed reactions have become indispensable tools in modern organic synthesis, offering a cost-effective and often more reactive alternative to precious metal catalysts like palladium. Zerovalent nickel complexes, particularly those stabilized by phosphine ligands, are central to many of these transformations. The complex [Ni(PPh<sub>3</sub>)<sub>2</sub>(C<sub>2</sub>H<sub>4</sub>)] is an important precatalyst in this class. Although often generated in situ from precursors like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>] and triphenylphosphine (PPh<sub>3</sub>), the isolated complex provides a direct entry into Ni(0) catalysis. The ethylene ligand is weakly bound and easily



displaced by substrates, initiating the catalytic cycle. This note will explore two key transformations where this catalytic system demonstrates significant synthetic utility.

# Application 1: Reductive Coupling of Alkynes and Epoxides

The nickel-catalyzed reductive coupling of alkynes and epoxides provides a powerful method for the synthesis of homoallylic alcohols, structures prevalent in many natural products and pharmaceutical agents.[1] This transformation forms a new carbon-carbon bond with high regioselectivity and stereoselectivity.[1][2] The reaction typically employs a stoichiometric reductant, such as a trialkylborane or a silane.

## **Quantitative Data Summary**

The following table summarizes representative results for the intermolecular reductive coupling of various alkynes and epoxides, demonstrating the substrate scope of the reaction. The catalytic system is typically generated in situ from Ni(COD)<sub>2</sub> and PPh<sub>3</sub>, which forms the active Ni(0)-phosphine species.



Entry	Alkyn e	Epoxi de	Redu ctant (equi v.)	Catal yst Syste m (mol %)	Solve nt	Temp (°C)	Time (h)	Produ ct	Yield (%)
1	Phenyl acetyl ene	Propyl ene oxide	Et₃B (2.0)	Ni(CO D) <sub>2</sub> (10), PPh <sub>3</sub> (20)	THF	25	12	(E)-1- phenyl pent- 1-en- 4-ol	75
2	1- Hexyn e	Styren e oxide	Et₃B (2.0)	Ni(CO D) <sub>2</sub> (10), PPh <sub>3</sub> (20)	THF	25	18	(E)-1- phenyl -4- decan- 3-ol	68
3	Trimet hylsilyl acetyl ene	1,2- Epoxy octane	Et₃B (2.0)	Ni(CO D) <sub>2</sub> (10), PPh <sub>3</sub> (20)	Dioxan e	50	24	(E)-1- (trimet hylsilyl )dec- 3-en- 2-ol	71
4	Phenyl acetyl ene	Cycloh exene oxide	Et₃B (2.0)	Ni(CO D) <sub>2</sub> (10), PPh <sub>3</sub> (20)	THF	25	16	(E)-2- (1- phenyl vinyl)c yclohe xan-1- ol	82
5	Methyl propiol ate	Propyl ene oxide	Et₃SiH (2.5)	Ni(CO D) <sup>2</sup> (5), PPh <sub>3</sub> (10)	THF	0	8	Methyl (E)-4- hydrox y-2- methyl pent-	65



2enoate

# **Experimental Protocol: General Procedure for Ni- Catalyzed Reductive Coupling**

#### Materials:

- Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>]
- Triphenylphosphine (PPh₃)
- Alkyne (e.g., Phenylacetylene)
- Epoxide (e.g., Propylene oxide)
- Triethylborane (Et₃B, 1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Nitrogen gas supply
- Standard Schlenk line or glovebox equipment

#### Procedure:

- All reactions should be performed under an inert atmosphere of nitrogen using standard Schlenk techniques or in a glovebox.
- To a flame-dried Schlenk flask, add Ni(COD)₂ (e.g., 0.1 mmol, 10 mol%) and PPh₃ (e.g., 0.2 mmol, 20 mol%).
- Add anhydrous THF (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes, during which the solution should turn a reddish-brown color, indicating the formation of the Ni(0)-phosphine complex.
- Add the alkyne (e.g., 1.2 mmol, 1.2 equiv) to the flask via syringe.

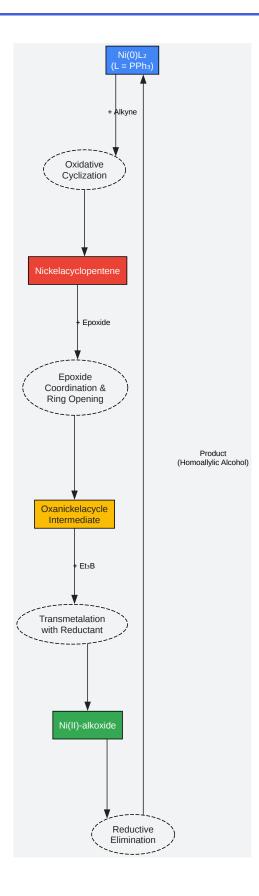


- Add the epoxide (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylborane (2.0 mmol, 2.0 equiv, 2.0 mL of a 1.0 M solution) dropwise via syringe.
- Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

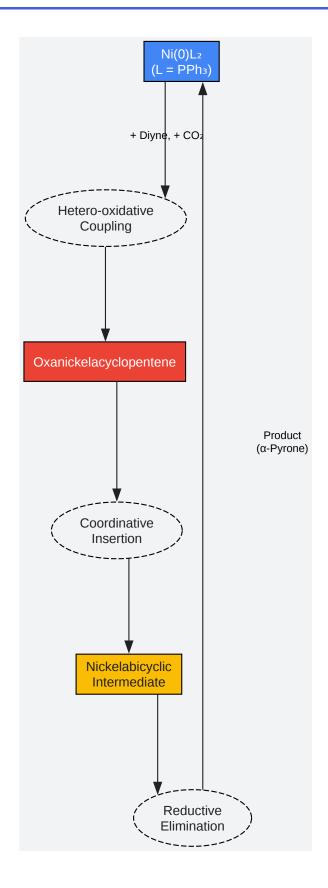
## **Mechanistic Pathway**

The reaction is proposed to proceed through a catalytic cycle involving the formation of a key nickelacyclopentane or nickella(II)oxetane intermediate.[1][2]

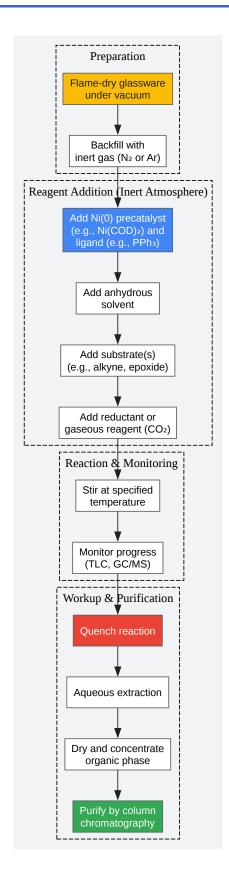












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### References

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